molecular formula C10H17N3OS B11172668 2,2-dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide

2,2-dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B11172668
M. Wt: 227.33 g/mol
InChI Key: PIDHDEXYYMHMLA-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide is a chemical compound with a unique structure that includes a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the reaction of 2,2-dimethylpropanoyl chloride with 5-(propan-2-yl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact molecular pathways involved are still under investigation, but it is known to interact with pathways related to inflammation and pain modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide stands out due to its unique thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H17N3OS

Molecular Weight

227.33 g/mol

IUPAC Name

2,2-dimethyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C10H17N3OS/c1-6(2)7-12-13-9(15-7)11-8(14)10(3,4)5/h6H,1-5H3,(H,11,13,14)

InChI Key

PIDHDEXYYMHMLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C(C)(C)C

Origin of Product

United States

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